molecular formula C14H13N3O2 B11712362 N'-(4-methoxybenzylidene)isonicotinohydrazide

N'-(4-methoxybenzylidene)isonicotinohydrazide

Cat. No.: B11712362
M. Wt: 255.27 g/mol
InChI Key: MYEHAWYWNFNHPT-MHWRWJLKSA-N
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Description

N’-(4-methoxybenzylidene)isonicotinohydrazide is a chemical compound with the molecular formula C14H13N3O2. It belongs to the class of hydrazones, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(4-methoxybenzylidene)isonicotinohydrazide can be synthesized through the condensation reaction between 4-methoxybenzaldehyde and isonicotinohydrazide. The reaction typically occurs in the presence of a catalytic amount of glacial acetic acid and absolute ethanol as the solvent. The reaction mixture is refluxed for several hours, and the resulting product is then recrystallized from ethanol to obtain pure N’-(4-methoxybenzylidene)isonicotinohydrazide .

Industrial Production Methods

While specific industrial production methods for N’-(4-methoxybenzylidene)isonicotinohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-(4-methoxybenzylidene)isonicotinohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

Scientific Research Applications

N’-(4-methoxybenzylidene)isonicotinohydrazide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-(4-methoxybenzylidene)isonicotinohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group can form coordination complexes with metal ions, influencing various biochemical processes. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-methoxybenzylidene)isonicotinohydrazide stands out due to its specific methoxy substitution on the benzylidene ring, which imparts unique electronic and steric properties. This substitution enhances its biological activity and makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C14H13N3O2/c1-19-13-4-2-11(3-5-13)10-16-17-14(18)12-6-8-15-9-7-12/h2-10H,1H3,(H,17,18)/b16-10+

InChI Key

MYEHAWYWNFNHPT-MHWRWJLKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C2=CC=NC=C2

Origin of Product

United States

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